![molecular formula C22H21NO3 B5709418 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate](/img/structure/B5709418.png)
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has various scientific research applications, including:
1. Antimicrobial Activity: The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. It can be used as a potential antimicrobial agent in the pharmaceutical industry.
2. Antioxidant Activity: The compound has potent antioxidant activity, which makes it a potential candidate for the development of antioxidant supplements.
3. Anti-Inflammatory Activity: The compound has shown anti-inflammatory activity in various in vitro and in vivo studies. It can be used as a potential anti-inflammatory agent in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth.
Biochemical and Physiological Effects:
The compound has various biochemical and physiological effects, including:
1. Inhibition of Microbial Growth: The compound inhibits the growth of various strains of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
2. Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress, which can cause damage to cells and tissues.
3. Anti-Inflammatory Activity: The compound inhibits the activity of various enzymes and signaling pathways involved in inflammation, which can cause tissue damage and chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate in lab experiments include:
Advantages:
1. Potent Pharmacological Effects: The compound has potent pharmacological effects, which make it a potential candidate for the development of new drugs and supplements.
2. Easy Synthesis: The compound can be easily synthesized using simple and cost-effective methods.
3. Diverse Applications: The compound has diverse applications in various research fields, including microbiology, biochemistry, and pharmacology.
Limitations:
1. Limited Studies: There are limited studies on the toxicity and safety of the compound, which can limit its potential applications.
2. Lack of Standardization: The lack of standardization in the synthesis and purification of the compound can affect its purity and yield.
3. High Cost: The high cost of the compound can limit its accessibility for research purposes.
Zukünftige Richtungen
For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate include:
1. Investigation of Toxicity and Safety: Further studies are needed to investigate the toxicity and safety of the compound, which can pave the way for its potential clinical applications.
2. Development of New Drugs and Supplements: The potent pharmacological effects of the compound make it a potential candidate for the development of new drugs and supplements for various diseases.
3. Optimization of
Synthesemethoden
The optimization of the synthesis and purification methods can improve the purity and yield of the compound, which can increase its potential applications.
Conclusion:
2-(3,4-dimethylphenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate is a chemical compound with diverse scientific research applications, including antimicrobial, antioxidant, and anti-inflammatory activity. The compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress, inflammation, and microbial growth. The compound has advantages and limitations for lab experiments, and future directions for research include investigation of toxicity and safety, development of new drugs and supplements, and optimization of synthesis methods.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-13-8-9-17(10-15(13)3)20(24)12-26-22(25)19-11-16(4)23-21-14(2)6-5-7-18(19)21/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBDOLLLDITCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 2,8-dimethylquinoline-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.